6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
6-amino-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-4-5(8)6(11)10-2-3-12-7(10)9-4/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSXBNSBMWKACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
Ethyl acetoacetate serves as a β-ketoester precursor, introducing the methyl group at position 7 via its acetyl moiety. Thiourea contributes both sulfur and nitrogen atoms, facilitating thiazole ring formation. The reaction proceeds through nucleophilic attack of the thiourea sulfur on the α-carbon of 2-bromo cyanoacetamide, followed by cyclization and dehydration. Optimal conditions involve refluxing in ethanol with catalytic sodium ethoxide, achieving a 65% yield for the 3-amino-2-hydroxy-7-methyl derivative.
Critical Parameters :
- Solvent System : Ethanol or ethanol-DMF mixtures enhance solubility and reaction homogeneity.
- Temperature : Prolonged reflux at 80–90°C ensures complete cyclization.
- Catalyst : Sodium ethoxide (10 mol%) accelerates deprotonation and ring closure.
Cyclization of 4-Amino-Thiazole Carboxamide Derivatives
Adapting methodologies from thiazolo[4,5-d]pyrimidinone synthesis, solid-phase approaches offer scalable routes to 6-amino-7-methyl derivatives. Kim et al. reported the synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-ones via Thorpe–Ziegler cyclization of 4-amino-thiazole carboxamide intermediates.
Resin-Bound Synthesis
Merrifield resin-functionalized 4-amino-N-phenylthiazole-5-carboxamide (7a ) undergoes cyclization with triethyl orthoformate and camphorsulfonic acid (CSA) in DMF/EtOH (2:1), yielding 2-(methylthio)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one (8aa ) in 79% yield. While this method targets a different regioisomer, substituting phenyl with methyl at position 7 and optimizing leaving groups could redirect the synthesis toward the [3,2-a] isomer.
Key Modifications :
- Building Block Substitution : Replacing phenyl with acetylated precursors to introduce the methyl group.
- Oxidation and Amination : Oxidizing methylthio to methylsulfonyl (9aa ) using m-CPBA, followed by nucleophilic substitution with ammonia or ammonium salts to install the amino group.
Nucleophilic Substitution on Halogenated Precursors
Patent literature discloses methods for functionalizing thiazolopyrimidines via halogenated intermediates. A patent by Woollard et al. describes substituting leaving groups (e.g., bromo, iodo) at position 6 with amines to yield amino derivatives.
Halogenation-Amination Sequence
- Halogenation : Bromination of 7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one using POBr₃ in acetonitrile introduces bromine at position 6.
- Amination : Treating the brominated intermediate with aqueous ammonia under pressurized conditions replaces bromine with an amino group.
Yield Optimization :
- Solvent : DMF or DMSO improves solubility of polar intermediates.
- Catalyst : CuI (5 mol%) enhances amination efficiency.
Solid-Phase Synthesis for Library Generation
Solid-phase synthesis enables high-throughput production of thiazolo[3,2-a]pyrimidinone libraries. Kim et al. demonstrated this using Merrifield resin to anchor 4-amino-thiazole carboxamides, followed by cyclization and functionalization.
Resin Functionalization and Cyclization
Post-Cyclization Modifications
- Oxidation : m-CPBA oxidizes methylthio to methylsulfonyl (14aa ), enabling nucleophilic substitution.
- Amination : Butylamine substitution at the sulfonyl group yields 2-(butylamino)-6-phenyl derivatives (1aaa ) in 81% yield. Adapting this for ammonia substitution could generate the 6-amino target.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives under specific conditions.
Reduction: Reduction of nitro groups to amino groups is a common reaction for derivatives of this compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form amide derivatives.
Common Reagents and Conditions
Oxidation: Concentrated sulfuric acid is often used as the oxidizing agent.
Substitution: Acyl chlorides and anhydrides are commonly used reagents for substitution reactions at the amino group.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential antibacterial and antitubercular activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor antagonism.
Industrial Applications: While specific industrial applications are limited, the compound’s derivatives are being investigated for their potential use in pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with biological targets such as enzymes and receptors. The compound’s structural similarity to purine bases allows it to act as a purine antagonist, inhibiting the activity of enzymes involved in DNA and RNA synthesis . This inhibition can lead to the disruption of cellular processes in bacteria and cancer cells, contributing to its antibacterial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
- 5-aryl-7-hydroxy-7-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
Uniqueness
6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its amino group at the 6-position, which allows for further functionalization and derivatization. This functional group enhances its potential for biological activity and makes it a versatile scaffold for drug development .
Biological Activity
6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound belonging to the thiazolopyrimidine family. Its unique structure, characterized by a fused thiazole and pyrimidine ring system, has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 196.23 g/mol. The presence of an amino group at the 6-position enhances its reactivity and potential for further functionalization.
Antibacterial and Antitubercular Activities
Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. Additionally, studies have highlighted its effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis infections .
The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. Its structural similarity to purine bases allows it to act as a purine antagonist, inhibiting enzymes involved in DNA and RNA synthesis. This inhibition disrupts essential cellular processes in bacteria and cancer cells .
Case Studies
- Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against Gram-positive and Gram-negative bacteria .
- Antitubercular Activity : In vitro studies revealed that the compound showed promising results against M. tuberculosis with an IC50 value of approximately 10 µg/mL, indicating its potential as a lead compound for developing new antitubercular drugs .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | Structure | Moderate antibacterial activity |
| 6-amino-2-ethyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | Structure | Antiviral and anticancer properties |
The unique amino group at the 6-position of this compound differentiates it from similar compounds, enhancing its biological activity and making it a versatile scaffold for drug development .
Q & A
Q. What are the optimized synthetic routes for 6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, and how do reaction conditions affect yield?
- Methodological Answer : The synthesis typically involves cyclization of precursors like 2-amino-2-thiazolines with carbonyl derivatives. Key steps include:
- Thiazole ring formation : Use sulfur sources (e.g., thiourea) and catalysts (e.g., DIPEA) under reflux in ethanol .
- Amino group introduction : React with ammonia or ammonium acetate at elevated temperatures.
- Yield optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and reaction time. For example, Veretennikov et al. reported yields of 41–77% depending on precursor purity and stoichiometry .
- Table 1 : Comparison of synthetic routes:
| Route | Precursor | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 2-amino-thiazoline | DIPEA | Ethanol | 77% | |
| 2 | Thiourea derivative | None | DMF | 65% |
Q. How can researchers characterize the structural conformation of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Resolve the spatial arrangement of the thiazolo-pyrimidine core and substituents. Ethyl ester derivatives (e.g., 7-hydroxy-5-oxo analogs) have been successfully analyzed to confirm planarity and hydrogen bonding .
- Spectroscopy :
- NMR : Assign peaks using - and -NMR to confirm substituent positions (e.g., methyl at C7 and amino at C6).
- Mass spectrometry (MS) : Validate molecular weight (169.2 g/mol) via ESI-MS or MALDI-TOF .
Q. What purification techniques are most effective for isolating 6-amino-7-methyl-thiazolo-pyrimidinone derivatives?
- Methodological Answer :
- Column chromatography : Use silica gel with gradient elution (ethyl acetate/hexane, 3:7 to 1:1) to separate polar byproducts.
- Recrystallization : Ethanol-water mixtures yield high-purity crystals, especially for X-ray studies .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve closely related analogs .
Advanced Research Questions
Q. How do substituent variations at C6 and C7 influence the compound’s bioactivity and binding affinity?
- Methodological Answer :
- Structure-activity relationship (SAR) : Replace the amino group (C6) with carboxamides or aryl moieties to modulate solubility and target binding. For example:
- Methyl at C7 : Enhances metabolic stability but reduces solubility .
- Fluorophenyl derivatives : Improve COX-2 inhibition (IC values < 1 µM) compared to unsubstituted analogs .
- Docking studies : Use AutoDock Vina to simulate interactions with enzymes like cyclooxygenase (PDB: 3LN1). Hydrophobic pockets favor fluorinated or methylated substituents .
Q. What catalytic mechanisms explain the efficiency of organobase catalysts in multicomponent reactions involving this compound?
- Methodological Answer :
- DIPEA-mediated reactions : The base abstracts protons from malononitrile, accelerating Knoevenagel condensation with aryl aldehydes. This generates reactive intermediates that couple with the thiazolo-pyrimidinone core .
- Kinetic studies : Monitor reaction progress via -NMR to identify rate-limiting steps (e.g., imine formation vs. cyclization) .
Q. How can computational modeling predict the reactivity and bioactivity of derivatives?
- Methodological Answer :
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electronic effects (e.g., HOMO-LUMO gaps). Lower gaps correlate with higher reactivity in nucleophilic substitutions .
- QSAR models : Use descriptors like LogP (1.1–3.2) and molecular weight (308–446 Da) to predict antimicrobial activity. Derivatives with LogP > 2.5 show enhanced membrane permeability .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), incubation time (24–72 hr), and solvent (DMSO concentration ≤0.1%) .
- Meta-analysis : Compare IC values for Ritanserin analogs (5-HT2 antagonists) across studies to identify outliers due to assay sensitivity .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly (41–77%) across published routes?
- Critical Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
